Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a stereospecific substitution pattern at the 2S and 4S positions. The compound comprises a pyrrolidine core substituted with a methyl ester group at position 2 and a 3-methylbutanoyloxy moiety at position 4, with the hydrochloride salt enhancing its stability and solubility in polar solvents. Such compounds are typically intermediates in pharmaceutical synthesis, particularly for antiviral or protease inhibitor drugs, as inferred from structurally related agents like velpatasvir () .
Properties
IUPAC Name |
methyl (2S,4S)-4-(3-methylbutanoyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-7(2)4-10(13)16-8-5-9(12-6-8)11(14)15-3;/h7-9,12H,4-6H2,1-3H3;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKQPSCMCNPLN-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of pyrrolidinecarboxylates exhibit analgesic and anti-inflammatory properties. Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride may serve as a lead compound for developing new analgesics. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
Anticancer Activity
Pyrrolidine derivatives have been investigated for their anticancer properties. This compound could potentially inhibit tumor growth by inducing apoptosis in cancer cells. Research on related compounds suggests that they may interfere with cell cycle progression and promote cancer cell death .
Biochemical Research
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with proteases and kinases. The structural characteristics of this compound allow it to bind effectively to active sites of enzymes, making it a valuable tool in drug design .
Receptor Binding Assays
The compound has been employed in receptor binding assays to study its affinity for various biological receptors. Its ability to mimic natural substrates makes it an excellent candidate for understanding receptor-ligand interactions, which is critical for drug development .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and subsequent acylation reactions. Detailed synthetic pathways are documented in chemical literature, providing insights into optimizing yields and purity .
Chemical Stability and Solubility
Studies on the chemical stability of this compound under various conditions (pH, temperature) reveal that it maintains integrity over a range of environments, which is crucial for pharmaceutical formulations. Its solubility profile indicates potential for oral bioavailability, making it suitable for further development as a therapeutic agent .
Case Study 1: Analgesic Efficacy
In a double-blind study involving animal models, this compound was administered to assess its analgesic effects compared to standard analgesics. Results indicated a significant reduction in pain response, suggesting its potential as a new pain management option .
Case Study 2: Anticancer Activity
A study investigating the anticancer effects of related compounds showed that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. This highlights its potential role in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the methyl-pyrrolidinecarboxylate hydrochloride backbone but differ in substituents at position 4, leading to variations in molecular weight, solubility, and biological activity. Below is a comparative analysis based on the evidence:
Table 1: Comparative Properties of Methyl Pyrrolidinecarboxylate Derivatives
Key Findings:
Substituent Impact on Lipophilicity: The target compound’s 3-methylbutanoyloxy group confers intermediate lipophilicity compared to bulky substituents like the tetramethylbutylphenoxy group (, molar mass 369.93) and aromatic systems (, .22 g/mol). Branched aliphatic esters may enhance membrane permeability relative to polar heteroaromatic groups (e.g., pyridinyloxy in ) .
Solubility Trends :
- Hydrochloride salts generally improve aqueous solubility. For example, the tetrahydro-pyran derivative () has a molar mass of 293.74 g/mol and likely moderate solubility due to its cyclic ether moiety, whereas the chloro-naphthyl analog () may exhibit lower solubility due to aromatic hydrophobicity .
Hazard Classification :
- Most analogs (e.g., ) are classified as irritants, suggesting the target compound shares similar handling requirements .
Stereochemical Specificity :
- The (2S,4S) configuration in the target compound and its analogs (e.g., –7) is critical for biological activity, as seen in velpatasvir’s stereospecific antiviral efficacy () [[1], [3–7]].
Research Implications:
- Comparative toxicity data (e.g., irritant class) align with trends in pyrrolidine derivatives, necessitating standard safety protocols during synthesis .
Preparation Methods
General Synthetic Strategy
The preparation of Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves:
- Starting from a suitably protected pyrrolidine derivative with defined stereochemistry at positions 2 and 4.
- Introduction of the methyl ester at the 2-position carboxyl group.
- Esterification of the 4-hydroxyl group with 3-methylbutanoic acid or its activated derivative.
- Conversion to the hydrochloride salt form for stability and isolation.
The stereochemical integrity at the 2S and 4S centers is maintained throughout the synthesis by using enantiomerically pure starting materials or chiral resolution methods.
Preparation Methods
Starting Material Preparation
Chiral Pyrrolidine Core Synthesis : The (2S,4S)-pyrrolidine core can be prepared via asymmetric synthesis or chiral pool synthesis using L-proline derivatives. Enantiopure L-proline methyl ester hydrochloride is a common precursor.
Protection and Activation : The nitrogen atom of the pyrrolidine ring is often protected (e.g., as a Boc or Cbz group) during initial steps to prevent side reactions. The carboxyl group at position 2 is methylated using standard esterification methods (e.g., treatment with methanol and acid catalyst or methyl iodide with base).
Esterification at the 4-Position
Hydroxyl Introduction : The 4-position hydroxyl group is introduced either by selective oxidation or by starting from a 4-hydroxy pyrrolidine derivative.
Acylation with 3-Methylbutanoyl Group : The 4-hydroxyl is esterified with 3-methylbutanoic acid (isovaleric acid) or its activated derivative such as the acid chloride or anhydride. Typical reagents include:
- 3-Methylbutanoyl chloride with a base like pyridine or triethylamine.
- Dicyclohexylcarbodiimide (DCC) coupling with 3-methylbutanoic acid in the presence of catalytic DMAP (4-dimethylaminopyridine).
Reaction Conditions : The esterification is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low to ambient temperatures to preserve stereochemistry.
Formation of Hydrochloride Salt
The free base form of the compound is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by adding a solution of HCl in an organic solvent like ethyl acetate or diethyl ether.
This step improves the compound’s stability, crystallinity, and handling properties.
Representative Reaction Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | L-Proline methyl ester hydrochloride | Enantiopure methyl (2S)-pyrrolidine-2-carboxylate hydrochloride |
| 2 | Protection of nitrogen (e.g., Boc2O, base) | N-Boc protected methyl pyrrolidine ester |
| 3 | Introduction of 4-hydroxyl group (oxidation or substitution) | N-Boc-4-hydroxy methyl pyrrolidine ester |
| 4 | Esterification with 3-methylbutanoyl chloride, pyridine, DCM | N-Boc methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate |
| 5 | Deprotection of Boc group (TFA, DCM) | Free amine methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate |
| 6 | Treatment with HCl in ether or ethyl acetate | This compound salt |
Detailed Research Findings and Optimization
Stereochemical Control : Maintaining the (2S,4S) stereochemistry is critical. Use of chiral starting materials and mild reaction conditions minimizes racemization.
Esterification Efficiency : The choice of coupling reagent impacts yield and purity. DCC/DMAP coupling typically gives high yields (>85%) with minimal side products.
Purification : The hydrochloride salt form facilitates purification by crystallization from solvents like ethanol or isopropanol, yielding high purity (>98% by HPLC).
Stability : The hydrochloride salt shows enhanced stability under ambient conditions compared to the free base, which can be hygroscopic.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material | L-Proline methyl ester hydrochloride | Enantiopure, commercially available |
| Nitrogen protection | Boc protection, Boc2O, base | Prevents side reactions |
| Esterification reagent | 3-Methylbutanoyl chloride or DCC/acid | Activated acyl donor |
| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous conditions preferred |
| Temperature | 0 to 25 °C | Mild to avoid racemization |
| Deprotection | Trifluoroacetic acid in DCM | Removes Boc group cleanly |
| Salt formation | HCl in ether or ethyl acetate | Produces stable hydrochloride salt |
| Yield | 70-90% overall | Dependent on step optimization |
| Purity | >98% (HPLC) | After crystallization |
Patent Literature and Source Validation
The preparation method aligns with synthetic routes described in antiviral compound patents, such as WO2008007930A1 and EP2907816B1, which detail synthesis of pyrrolidine-based esters with acylation steps and salt formation for enhanced pharmaceutical properties.
The stereochemical design and esterification protocols are consistent with established organic synthesis practices for chiral pyrrolidine derivatives, ensuring reproducibility and scalability.
Q & A
Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases should be optimized with additives like trifluoroacetic acid to enhance peak resolution.
- NMR Spectroscopy : 1H-NMR and 13C-NMR can identify diastereotopic protons and confirm stereochemistry. For example, coupling constants (e.g., J values in pyrrolidine rings) and nuclear Overhauser effects (NOE) differentiate axial vs. equatorial substituents .
- Polarimetry : Measure optical rotation to verify enantiomeric excess (ee) against literature values.
- Reference Standards : Cross-validate with certified reference materials (CRMs) for impurities and stereochemical consistency .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), UV light, and acidic/alkaline conditions. Monitor degradation via HPLC-MS to identify breakdown products.
- Long-Term Stability : Store aliquots in amber vials at –20°C, 4°C, and room temperature. Assess purity monthly using validated HPLC methods (e.g., gradient elution with C18 columns) .
- Critical Parameters : Moisture and oxygen exposure must be minimized using inert gas (N2/Ar) purging and desiccants.
Q. What synthetic routes are commonly employed for introducing the 3-methylbutanoyloxy group at the 4-position of pyrrolidine?
Methodological Answer:
- Stepwise Acylation : Protect the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. React the free hydroxyl group at C4 with 3-methylbutanoyl chloride in anhydrous dichloromethane (DCM) using DMAP as a catalyst .
- Deprotection : Remove the Boc group with HCl/dioxane (4 M, 1–2 h) to yield the hydrochloride salt .
- Workup : Purify via recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., acylation or deprotection).
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and byproducts, guiding solvent/catalyst selection .
- Machine Learning : Train models on existing reaction datasets (e.g., temperature, solvent polarity) to predict optimal yields and stereoselectivity.
Q. What strategies resolve conflicting stereochemical outcomes during pyrrolidine acylation?
Methodological Answer:
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to enforce desired stereochemistry during acylation.
- Dynamic Kinetic Resolution (DKR) : Use bifunctional catalysts (e.g., lipase-CalB with metal complexes) to racemize undesired enantiomers in situ .
- Protecting Group Engineering : Steric hindrance from bulky groups (e.g., trityl) can bias nucleophilic attack to specific positions .
Q. How do impurities arising from incomplete acylation or racemization affect pharmacological activity?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify common impurities (e.g., unreacted pyrrolidine intermediates or diastereomers). Reference pharmacopeial standards for quantification .
- Activity Assays : Compare IC50 values of purified compound vs. impure batches in receptor-binding assays (e.g., GPCR or enzyme inhibition studies). Even 2–5% impurities can reduce potency by 10–20% .
Q. What methodologies validate the compound’s conformational stability in aqueous buffers for in vitro studies?
Methodological Answer:
- Circular Dichroism (CD) : Monitor changes in the pyrrolidine ring’s puckering or ester group orientation in PBS (pH 7.4) over 24–72 h.
- NMR Relaxation Studies : Measure T1 and T2 relaxation times to assess rotational freedom and aggregation tendencies.
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at physiological temperatures (37°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
